2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H12F3NO3. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Analyse Chemischer Reaktionen
2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In the industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the specific application and context of use. its unique spirocyclic structure allows it to interact with various biological molecules in a specific manner .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate can be compared with other similar compounds such as 2-azaspiro[3.4]octan-5-one and 2-oxa-6-azaspiro[3.4]octane . These compounds share similar spirocyclic structures but differ in their specific functional groups and chemical properties. The presence of the trifluoroacetate group in this compound makes it unique and can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H12F3NO3 |
---|---|
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
2-azaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c9-6-1-2-7(3-6)4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |
InChI-Schlüssel |
DPUGVLNPPOHYOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1=O)CNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.